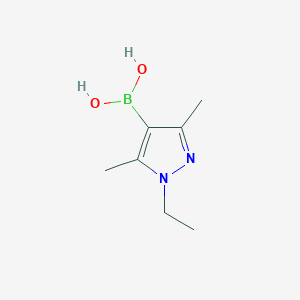![molecular formula C12H19NO3S B3233015 tert-Butyl (4aR,7aS)-4-oxohexahydrothiopyrano[2,3-c]pyrrole-6(2H)-carboxylate CAS No. 1350475-47-6](/img/structure/B3233015.png)
tert-Butyl (4aR,7aS)-4-oxohexahydrothiopyrano[2,3-c]pyrrole-6(2H)-carboxylate
Overview
Description
tert-Butyl (4aR,7aS)-4-oxohexahydrothiopyrano[2,3-c]pyrrole-6(2H)-carboxylate is a complex organic compound featuring both a thiopyran ring and a pyrrole structure. This unique configuration gives it distinctive chemical properties that are of interest in various fields of research including organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: Starting from a suitable pyrrole and thiopyran precursor, the compound can be synthesized via a multi-step reaction.
Step 2: The key steps involve the functionalization of the pyrrole ring and the formation of the thiopyran ring through cyclization reactions.
Step 3: tert-Butyl protection is usually introduced early in the synthesis to protect sensitive functional groups during subsequent steps.
Step 4: The final compound is purified through methods such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods:
Batch Production: The compound can be produced on an industrial scale using batch reactors. Key parameters like temperature, pressure, and reaction time are carefully controlled to optimize yield and purity.
Continuous Flow Processes: Continuous flow methods can also be employed, which offer advantages in terms of scalability, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or oxone.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with typical reagents including halogenating agents and nucleophiles like amines.
Common Reagents and Conditions:
Oxidation: Common oxidants include chromium trioxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Conditions vary depending on the specific substitution, but typically involve basic or acidic environments to facilitate the reaction.
Major Products Formed: The major products of these reactions will vary based on the specific transformations, but often include derivatives with modified functional groups or extended conjugation.
Scientific Research Applications
Chemistry: This compound serves as an intermediate in the synthesis of more complex molecules, used in the study of reaction mechanisms and the development of new synthetic methods.
Biology: In biological research, derivatives of this compound can be used as probes to investigate biochemical pathways and enzyme mechanisms.
Industry: In industrial applications, it can be used in the production of polymers and other materials with specific chemical properties.
Mechanism of Action
Mechanism and Targets: The exact mechanism of action depends on its specific use. In medicinal applications, it might interact with enzyme active sites or receptor molecules, altering their activity or signaling pathways.
Molecular Pathways: It could modulate biological pathways by binding to proteins, affecting gene expression or cellular processes.
Comparison with Similar Compounds
tert-Butyl (4aR,7aS)-4-oxohexahydrothiopyrano[2,3-c]pyrrole-7(2H)-carboxylate: Slight structural variation leading to different reactivity.
tert-Butyl (4aR,7aS)-4-oxohexahydrothiopyrano[2,3-c]pyrrole-5(2H)-carboxylate: Another variant with a different position for the carboxylate group.
tert-Butyl hexahydrothiopyrano[2,3-c]pyrrole-6(2H)-carboxylate: Without the oxo group, leading to different chemical behavior.
Uniqueness: The combination of the tert-butyl group and the specific configuration of the thiopyran and pyrrole rings gives this compound unique reactivity and stability, making it valuable in both research and industrial applications.
There you have it! An overview of tert-Butyl (4aR,7aS)-4-oxohexahydrothiopyrano[2,3-c]pyrrole-6(2H)-carboxylate. Got more questions or want to dive deeper into any specific section? Let me know!
Properties
IUPAC Name |
tert-butyl (4aR,7aS)-4-oxo-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-12(2,3)16-11(15)13-6-8-9(14)4-5-17-10(8)7-13/h8,10H,4-7H2,1-3H3/t8-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTIHUFEPNPVOO-PSASIEDQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)SCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)SCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-methoxyphenyl)methyl (6R,7R)-3-(chloromethyl)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B3232935.png)
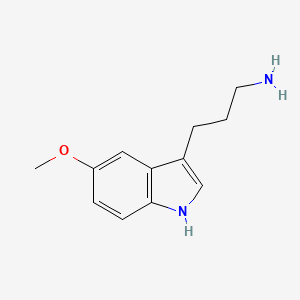
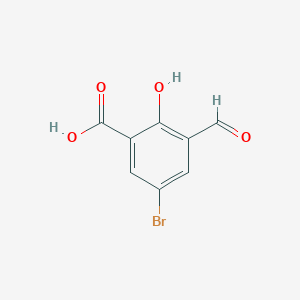
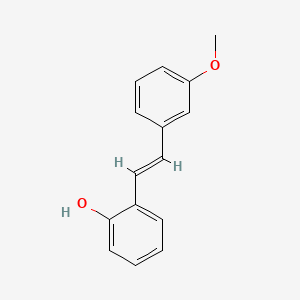
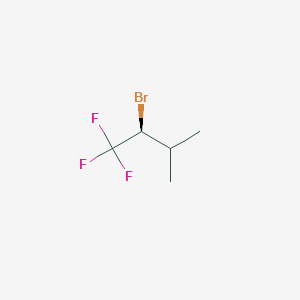
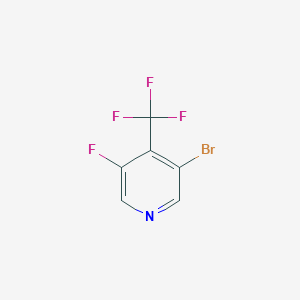
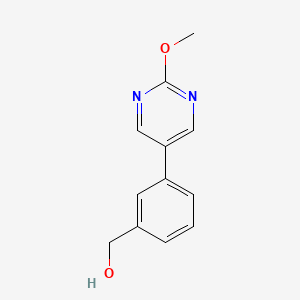
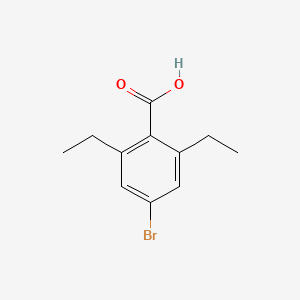
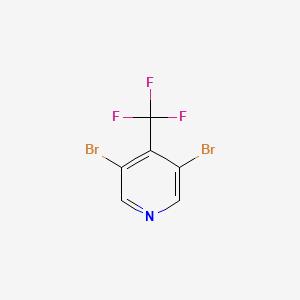
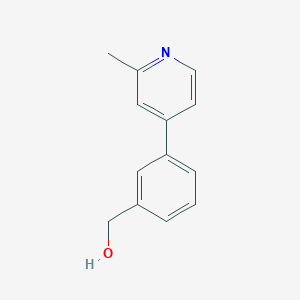
![1-{2,6-diazaspiro[3.3]heptan-2-yl}ethan-1-one](/img/structure/B3233005.png)
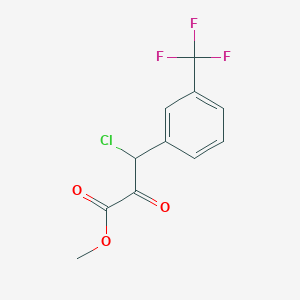
![1-Oxo-6-oxa-9-aza-spiro[4.5]decane-2,9-dicarboxylic acid 9-tert-butyl ester 2-ethyl ester](/img/structure/B3233012.png)
